molecular formula C10H9Cl4O4P B1205852 Tetrachlorvinphos CAS No. 961-11-5

Tetrachlorvinphos

Cat. No.: B1205852
CAS No.: 961-11-5
M. Wt: 366.0 g/mol
InChI Key: UBCKGWBNUIFUST-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetrachlorvinphos undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrachlorvinphos is widely used in scientific research due to its insecticidal properties. It is utilized in studies related to:

Mechanism of Action

The compound exerts its insecticidal effects by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .

Biological Activity

Tetrachlorvinphos (TCVP) is an organophosphate insecticide that has been widely used in agricultural and veterinary applications. Its biological activity primarily involves neurotoxic effects due to its action as a cholinesterase inhibitor, alongside potential carcinogenic properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCVP, including its toxicological profile, resistance mechanisms, and implications for human health.

Chemical Structure and Properties

This compound has the molecular formula C10H9Cl4O4PC_{10}H_9Cl_4O_4P and is characterized by its chlorinated phenyl structure, which contributes to its insecticidal properties. The compound acts by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission.

Acute Toxicity

In acute toxicity studies, TCVP has been classified as practically non-toxic to slightly toxic . Laboratory studies on rats indicated signs of cholinesterase inhibition without permanent behavioral changes or neuropathological effects. For instance, in one study, decreased plasma cholinesterase activity was observed at higher doses, although no significant permanent damage was noted in neurotoxicity assessments .

Chronic Toxicity and Carcinogenicity

Chronic exposure studies have shown that TCVP can lead to increased organ weights and reduced weight gain in test animals. Notably, several carcinogenicity studies have reported a dose-dependent increase in liver tumors among treated rodents. In particular:

  • Mice Studies : A significant positive trend was observed in hepatocellular carcinoma incidence in male B6C3F1 mice exposed to TCVP over an extended period (80 weeks). The incidence of tumors increased significantly with higher doses (from 10% in controls to 80% in the highest dose group) .
  • Rat Studies : Similar findings were noted in rats, where renal tumors were observed alongside hepatocellular tumors . The compound has been classified as a Group C possible human carcinogen by the EPA based on these findings.

The primary mechanism through which TCVP exerts its toxic effects is through cholinesterase inhibition . This leads to overstimulation of the nervous system, manifesting as muscle twitching, respiratory distress, and potentially death at high exposures. Additionally, there is evidence suggesting that TCVP may act through epigenetic mechanisms that could contribute to its carcinogenic potential .

Resistance Mechanisms

Resistance to TCVP has been documented in various pest populations, notably in the lesser mealworm (Alphitobius diaperinus). Studies indicate that resistance levels can vary significantly among strains:

  • In bioassays comparing resistant strains to susceptible ones, TCVP exhibited lower toxicity compared to other insecticides like cyfluthrin. Resistance ratios ranged from 1.7 to 9.5-fold for adults and from 0.5 to 29-fold for larvae .
  • The presence of resistant individuals within populations suggests that genetic factors may confer survival advantages even in the absence of insecticide pressure.

Case Studies and Epidemiological Data

Summary Table of Key Findings

Study TypeOrganismKey FindingsReference
Acute ToxicityRatsNon-toxic to slightly toxic; cholinesterase inhibition observed
Chronic ToxicityRats/MiceIncreased organ weights; liver tumors observed
CarcinogenicityMiceSignificant increase in hepatocellular carcinoma incidence
Resistance StudiesLesser MealwormResistance levels varied; lower toxicity compared to cyfluthrin

Properties

CAS No.

961-11-5

Molecular Formula

C10H9Cl4O4P

Molecular Weight

366.0 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+

InChI Key

UBCKGWBNUIFUST-BJMVGYQFSA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl

Color/Form

Tan to brown crystalline solid
Powder
Off-white crystalline solid

density

Bulk density 50-55 lb/cu ft

melting_point

203 to 207 °F (NTP, 1992)
97-98 °C
Melting point = 94-97 °C

Key on ui other cas no.

961-11-5
22248-79-9

physical_description

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992)
Colorless or off-white solid with a mild chemical odor;  [HSDB]

Pictograms

Irritant; Environmental Hazard

shelf_life

STABLE TO LESS THAN 100 °C;  SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/
Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments.

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS;  TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/
Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C)
Partially soluble in chloroform
Limited solubility in most aromatic hydrocarbons.
In water, 11 mg/L at 20 °C

Synonyms

Gardona
Rabon
Stirofos
Tetrachlorvinphos

vapor_pressure

4.2e-08 mmHg at 68 °F (NTP, 1992)
0.00000004 [mmHg]
4.20X10-8 mm Hg at 20 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrachlorvinphos
Reactant of Route 2
Reactant of Route 2
Tetrachlorvinphos
Reactant of Route 3
Reactant of Route 3
Tetrachlorvinphos
Reactant of Route 4
Reactant of Route 4
Tetrachlorvinphos
Reactant of Route 5
Reactant of Route 5
Tetrachlorvinphos
Reactant of Route 6
Reactant of Route 6
Tetrachlorvinphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.